molecular formula C17H11ClF2N4O2 B2750036 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008273-75-3

1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2750036
CAS No.: 1008273-75-3
M. Wt: 376.75
InChI Key: FPQQRMPCYHTFSG-UHFFFAOYSA-N
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Description

The compound 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as the target compound) is a complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Its structure includes two fluorinated aromatic substituents: a 4-fluorophenyl group at position 5 and a 2-chloro-4-fluorophenylmethyl moiety at position 1. These substituents introduce both steric bulk and electronic effects, which may influence its physicochemical properties and biological activity.

For instance, derivatives with substituted triazole and pyrazole rings have demonstrated bioactivity against HIV-1 (), though specific data for the target compound remain undisclosed.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N4O2/c18-13-7-11(20)2-1-9(13)8-23-15-14(21-22-23)16(25)24(17(15)26)12-5-3-10(19)4-6-12/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQQRMPCYHTFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chloro and fluoro substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove specific substituents.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide to replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several heterocyclic derivatives, differing primarily in substituent groups and core ring systems. Key comparisons include:

Table 1: Structural Comparison of the Target Compound and Analogues
Compound ID/Ref. Core Structure Substituents Key Features
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 1: (2-Chloro-4-fluorophenyl)methyl; 5: 4-Fluorophenyl Dual fluoro substituents enhance electronegativity; chloro group adds steric bulk.
Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 1: [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl; 5: 3-Fluoro-4-methylphenyl Oxadiazole ring introduces π-π stacking potential; methyl group modifies lipophilicity.
Pyrrolo[3,4-c]pyrazole-4,6-dione 1: 4-Fluorophenyl; 3: Varied aryl/hydroxyaryl; 5: 2-(4-Fluorophenyl)ethyl Ethyl linker increases flexibility; hydroxyl groups may enhance solubility.
4,5-Dihydro-1H-pyrazole + thiazole Halogen (Cl/Br) at 4-aryl position; 4-fluorophenyl groups Isostructural packing differences due to halogen size (Cl vs. Br).

Key Observations :

  • Halogen Effects : The 2-chloro-4-fluorophenyl group in the target compound contrasts with the bromo analogue in , where halogen size (Cl: 1.76 Å vs. Br: 1.94 Å) influences crystal packing and intermolecular interactions .
  • Bioactivity Correlations : Compounds with fluorophenyl substituents (e.g., ) show anti-HIV-1 activity, suggesting that the target compound’s 4-fluorophenyl group may similarly modulate target binding .
  • Synthetic Yields : High yields (>80%) reported for isostructural thiazole derivatives () imply that the target compound’s synthesis could be optimized using analogous recrystallization techniques (e.g., DMF solvent) .

Crystal Structure and Packing

However, comparisons with isostructural compounds () reveal that halogen substituents significantly affect molecular conformation and packing. For example:

  • Chloro derivatives exhibit tighter packing due to smaller van der Waals radii, whereas bromo analogues show adjusted torsion angles to accommodate larger atoms .
  • Fluorine’s high electronegativity may promote C–H···F hydrogen bonding, a feature observed in fluorophenyl-containing crystals () .
Table 2: Physicochemical and Pharmacological Properties
Property Target Compound Derivatives Compounds
Solubility Likely low (lipophilic substituents) Moderate (hydroxyl groups enhance polarity) Low (halogenated aromatics reduce solubility)
Bioactivity Undisclosed Anti-HIV-1 (IC50: ~1–10 μM) Antimicrobial (specific targets unspecified)
Synthetic Yield Not reported 60–85% >80%

Pharmacological Potential

While direct bioactivity data for the target compound are lacking, structurally related molecules provide insights:

  • Antimicrobial Applications : Thiazole-triazole hybrids () exhibit antimicrobial activity, suggesting that the target compound’s triazole core could serve as a pharmacophore .
  • Similarity Indexing : Computational methods like Tanimoto coefficient analysis () could quantify structural similarity to bioactive compounds, aiding in target prediction .

Biological Activity

The compound 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo-triazole core with fluorinated phenyl groups and a chloro substituent. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

Recent studies have shown that this compound exhibits significant inhibitory effects on certain enzymes and biological pathways. Notably:

  • Inhibition of Tyrosinase : The compound has been identified as an inhibitor of AbTYR (Arthrobacter tyrosinase) , which plays a crucial role in melanin biosynthesis. Inhibitors of this enzyme are of interest for cosmetic and therapeutic applications in hyperpigmentation disorders.

Tyrosinase Inhibition Studies

A study evaluated the inhibitory potency of various derivatives of the compound against AbTYR. The results are summarized in Table 1.

CompoundIC50 (μM)
1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione1.73 ± 0.12
Kojic Acid (reference)17.76 ± 0.18
Compound A0.19 ± 0.02
Compound B2.96 ± 0.34

The data indicates that the compound exhibits an IC50 value of 1.73 μM , demonstrating a strong inhibitory effect compared to the reference compound kojic acid which has an IC50 of 17.76 μM .

Structure-Activity Relationship (SAR)

The study also explored the structure-activity relationship (SAR) of the compound and its analogs. Modifications to the phenyl groups and the introduction of halogens were found to significantly affect the inhibitory activity:

  • Chloro Substituent : The introduction of a chloro group at the 2-position on the phenyl ring enhanced potency compared to other positions.
  • Fluoro Substituent : The presence of fluorine atoms was found to improve binding affinity to the active site of tyrosinase.

Docking Studies

Molecular docking simulations were conducted to understand the binding interactions between the compound and AbTYR's active site. The docking results confirmed that key interactions occur between the chloro and fluoro substituents and specific amino acids within the active site (e.g., Phe90 and Val283), supporting the observed biological activity .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cosmetic Applications : Due to its potent inhibitory action on tyrosinase, this compound could be developed into a topical agent for skin lightening treatments.
  • Therapeutic Potential : Its ability to modulate melanin production may also position it as a candidate for treating conditions like melasma or post-inflammatory hyperpigmentation.

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